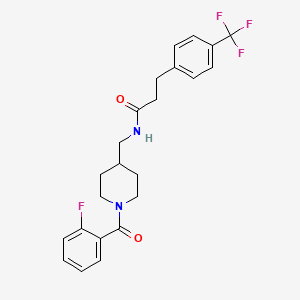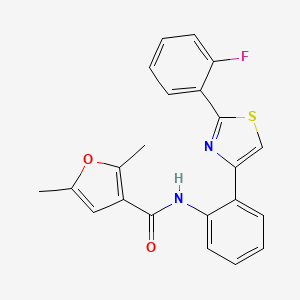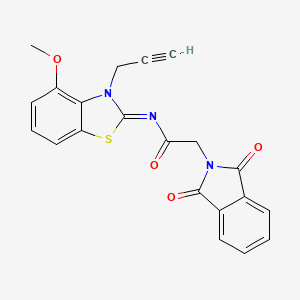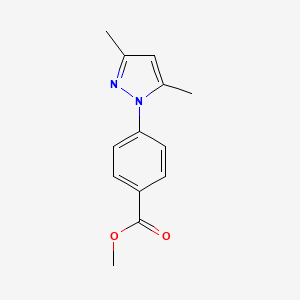
Dehydrologanin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydrologanin is a chemical compound that is related to loganin . It is a derivative of loganin where a hydrogen molecule has been removed, a process known as dehydrogenation .
Synthesis Analysis
The synthesis of loganin, which is closely related to dehydrologanin, involves polar connection as the first step in the retrosynthetic analysis . The process recognizes the potential of retroaldol cleavage of a cyclobutane ring for generation of the required vicinal cis relationship of the malonyl and carboxaldehyde substituents of the target .
Molecular Structure Analysis
Wissenschaftliche Forschungsanwendungen
Immunomodulatory Effects
Dehydroepiandrosterone (DHEA) supplementation has been studied for its potential immunomodulatory effects. In postmenopausal women with adrenal androgen deficiency, DHEA supplementation was found to modulate immune function, decreasing CD4+ (helper) T cells and increasing CD8+/CD56+ (natural killer) cells. The supplementation also affected T-cell mitogenic and interleukin-6 responses, while notably increasing natural killer cell cytotoxicity. These findings suggest an in vivo immunomodulatory effect of DHEA and point towards its potential antioncogenic effects, warranting further clinical studies (Casson et al., 1993).
Effects on Plasma Membrane Function
Dehydrozaluzanin C , a natural sesquiterpene lactone, exhibits plant growth inhibitory properties and causes rapid plasma membrane leakage in plant cells. This compound demonstrates activity at 50 µM, more active than the herbicide acifluorfen, and its effects are not light-dependent. Notably, the reversal of its effects on root growth was achieved with treatment by various amino acids, and a strong reversal effect was observed with reduced glutathione. The findings indicate that Dehydrozaluzanin C impacts plants through mechanisms related to the disruption of plasma membrane function (Galindo et al., 1999).
Hepatoprotective Effects
Dehydrocavidine (DC) has been explored for its hepatoprotective effects and mechanisms in rats with carbon tetrachloride-induced hepatic fibrosis. DC treatment significantly inhibited body weight loss, improved liver function, alleviated liver damage, and reduced the formation of fibrous septa. The compound demonstrated effects on oxidative stress, promoting collagenolysis, and regulating fibrosis-related genes. This study provides a basis for understanding the hepatoprotective mechanisms of DC and its potential therapeutic applications (Wang et al., 2011).
Eigenschaften
IUPAC Name |
methyl 7-methyl-6-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O10/c1-6-9(19)3-7-8(15(23)24-2)5-25-16(11(6)7)27-17-14(22)13(21)12(20)10(4-18)26-17/h5-7,10-14,16-18,20-22H,3-4H2,1-2H3/t6?,7?,10-,11?,12-,13+,14-,16?,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOVXLVQNSEZGE-ODHYQHNJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC1=O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C2C(CC1=O)C(=COC2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydrologanin | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2368958.png)
![1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2368959.png)

![6-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B2368961.png)

![3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B2368963.png)
![2-methyl-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole dihydrobromide](/img/structure/B2368965.png)

![N-(2,4-difluorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2368971.png)

![N-(4-Methoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2368974.png)
![6-[4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2368976.png)
